molecular formula C21H15F3N4O B5737638 7-(DIFLUOROMETHYL)-N~3~-(2-FLUOROPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

7-(DIFLUOROMETHYL)-N~3~-(2-FLUOROPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B5737638
M. Wt: 396.4 g/mol
InChI Key: LGOHNNZKSYWNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(DIFLUOROMETHYL)-N~3~-(2-FLUOROPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-N~3~-(2-FLUOROPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials include substituted pyrazoles and pyrimidines. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate cellular processes and pathways.

Medicine

In medicinal chemistry, this compound may be evaluated for its potential therapeutic properties. It could be screened for activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties could be harnessed for various industrial processes.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-N~3~-(2-FLUOROPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:

  • 7-(METHYL)-N~3~-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
  • 7-(ETHYL)-N~3~-(2-BROMOPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 7-(DIFLUOROMETHYL)-N~3~-(2-FLUOROPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific substituents, which may confer distinct chemical and biological properties. These properties could include enhanced stability, selectivity, or potency compared to similar compounds.

Properties

IUPAC Name

7-(difluoromethyl)-N-(2-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O/c1-12-6-8-13(9-7-12)17-10-18(19(23)24)28-20(26-17)14(11-25-28)21(29)27-16-5-3-2-4-15(16)22/h2-11,19H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOHNNZKSYWNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.